Lanreotide acetate is a synthetic cyclic octapeptide analog of the natural hormone somatostatin, which plays a critical role in regulating various endocrine functions. The chemical structure of lanreotide acetate is characterized by its complex amino acid sequence: cyclo S-S-3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide acetate salt. This compound is primarily used in clinical settings to manage conditions such as acromegaly and neuroendocrine tumors. Its high affinity for somatostatin receptors, particularly types 2 and 5, enhances its therapeutic efficacy compared to natural somatostatin, providing prolonged action with fewer doses required .
Lanreotide acetate acts as a somatostatin analog, mimicking the actions of the natural hormone []. It binds to somatostatin receptors on various cell types, leading to several effects:
These mechanisms contribute to the therapeutic benefits of lanreotide acetate in managing various conditions.
Lanreotide acetate is a well-established treatment for somatostatin-receptor-positive neuroendocrine tumors (NETs). These are slow-growing tumors that arise from cells within the endocrine system. Lanreotide works by binding to somatostatin receptors on the surface of NET cells, leading to a decrease in the production of hormones that stimulate tumor growth. Multiple clinical trials have demonstrated the efficacy of lanreotide acetate in controlling hormone production, reducing tumor size, and improving patient outcomes. ]
Acromegaly is a hormonal disorder caused by excessive growth hormone (GH) secretion from the pituitary gland. Lanreotide acetate can be used to treat acromegaly by suppressing GH release. Studies have shown that lanreotide acetate effectively reduces GH levels, leading to improvements in symptoms such as headaches, fatigue, and carpal tunnel syndrome. It can also help to normalize bone growth and reduce the risk of associated complications. Source: Endocrine Society [Endocrine Society: ]
These reactions highlight the complexity and precision required in synthesizing this therapeutic compound.
Lanreotide exhibits significant biological activity through its interaction with somatostatin receptors. Its primary mechanisms include:
The synthesis of lanreotide acetate can be achieved through various methods, but a notable approach involves:
Lanreotide acetate is primarily utilized in:
Lanreotide has been studied for its interactions with various drugs and biological systems:
Lanreotide acetate shares structural similarities with several compounds that also act on somatostatin receptors. Here are some notable examples:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Octreotide | Synthetic octapeptide | Acromegaly, neuroendocrine tumors | More selective for somatostatin receptor type 2 |
Pasireotide | Synthetic octapeptide | Cushing's disease | Broader receptor binding profile |
Somatostatin | Natural peptide | General endocrine regulation | Short half-life compared to analogs |
Lanreotide stands out due to its longer half-life (approximately 22 days) compared to natural somatostatin, allowing for less frequent dosing while maintaining therapeutic efficacy . Its unique cyclic structure also contributes to its stability and effectiveness as a long-acting medication.
Lanreotide acetate’s structure consists of an eight-residue peptide backbone constrained by a cyclic disulfide bridge between cysteine residues at positions 1 and 6 (Cys1-Cys6). The amino acid sequence is:
D-2-Naphthylalanine (D-2-Nal)-Cysteine-Tyrosine-D-Tryptophan-Lysine-Valine-Cysteine-Threoninamide, forming a β-hairpin conformation stabilized by intra- and intermolecular hydrogen bonds.
Key stereochemical features include:
The molecular formula is C54H69N11O10S2·xC2H4O2, with a molecular weight of 1,096.3 g/mol (free base). The acetate counterions neutralize positive charges on lysine and threoninamide residues, modulating solubility and aggregation.
The acetate counterions play a pivotal role in lanreotide acetate’s physicochemical behavior. Their interactions are governed by:
Mechanistic insights:
Lanreotide acetate’s thermodynamic behavior is characterized by:
Property | Value | Conditions | Source |
---|---|---|---|
Melting point | >165°C (dec.) to 180–185°C | Solid-state decomposition | |
Solubility | Slight in DMSO and methanol | Room temperature | |
Storage stability | >4 years at -20°C | Freeze-dried powder |
Key observations:
Spectroscopic techniques reveal critical insights into lanreotide acetate’s molecular interactions and secondary structure:
Solid-phase peptide synthesis represents the primary methodology for producing lanreotide acetate, requiring sophisticated optimization to achieve high purity and yield for this complex octapeptide [3]. The optimization process encompasses multiple critical parameters including temperature control, coupling reagent selection, and resin matrix evaluation to overcome the inherent challenges associated with synthesizing this therapeutically significant somatostatin analog [29].
Temperature optimization has emerged as a fundamental aspect of solid-phase peptide synthesis for lanreotide acetate production [48]. Research demonstrates that elevated temperatures significantly enhance coupling efficiency, with optimal conditions typically ranging from 60 to 90 degrees Celsius depending on the specific amino acid sequence and coupling reagents employed [50]. At 60 degrees Celsius, the efficiency of N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole coupling systems in 25% dimethyl sulfoxide/toluene achieves comparable performance to 2-(1-H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate systems [48]. Studies utilizing induction heating at 90 degrees Celsius have demonstrated crude purity improvements exceeding four-fold compared to room temperature synthesis protocols [50].
Coupling reagent optimization represents another critical dimension of synthesis enhancement [31]. Modern solid-phase peptide synthesis protocols employ various activating reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate for efficient amide bond formation [32]. Comparative studies indicate that 0.3 molar amino acid and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate matrix concentrations with 5 milliliters per minute flow rates at 60 degrees Celsius promote optimal coupling within 2.5 minutes [32].
The selection of appropriate resin matrices significantly influences synthesis outcomes [35]. Polystyrene-based resins, ChemMatrix supports, and specialized peptide synthesis resins each demonstrate distinct swelling properties and compatibility profiles [48]. The 25% dimethyl sulfoxide/toluene solvent system proves suitable for swelling various polymeric supports including phenylacetamidomethyl, methylbenzhydrylamine, and hydroxymethylphenoxy resins [48].
Parameter | Optimal Condition | Coupling Efficiency | Reference |
---|---|---|---|
Temperature | 60-90°C | >90% | [48] [50] |
Coupling Time | 2.5-10 minutes | 85-95% | [32] [52] |
Flow Rate | 5 mL/min | >90% | [32] |
Reagent Concentration | 0.3 M | >85% | [32] |
Monitoring systems play essential roles in optimization protocols [33]. Ninhydrin reaction monitoring enables real-time assessment of coupling completeness, with couplings considered incomplete at 99% or less efficiency [33]. Historical data from over 500 peptide syntheses demonstrate that no amino acid coupling achieves complete conversion with single coupling reactions, necessitating recoupling protocols when initial coupling proves insufficient [33].
The 4+4 solution-phase coupling approach represents an innovative synthetic strategy for lanreotide acetate production, involving the coupling of two protected tetrapeptide fragments followed by deprotection, oxidation, and acetic acid treatment [8] [11]. This methodology offers distinct advantages over traditional stepwise solid-phase synthesis by reducing the number of sequential coupling steps and potentially minimizing side reactions associated with extended synthetic sequences [8].
Fragment synthesis begins with the preparation of two tetrapeptide segments designated as Fragment A and Fragment B [8]. Fragment A typically encompasses the N-terminal portion of the lanreotide sequence, while Fragment B comprises the C-terminal segment [8]. Each fragment requires appropriate protection strategies to prevent unwanted side reactions during the coupling process [8]. The selection of protecting groups must ensure compatibility with subsequent deprotection conditions while maintaining stability throughout the synthesis sequence [8].
The coupling reaction between the two tetrapeptide fragments represents the critical step in this synthetic approach [8]. Standard peptide coupling reagents including carbodiimides, uronium salts, and phosphonium reagents facilitate the formation of the central amide bond [8]. Reaction conditions require careful optimization to achieve high coupling efficiency while minimizing racemization and other side reactions [8]. Temperature control, solvent selection, and reagent stoichiometry significantly influence the success of this fragment condensation step [8].
Deprotection protocols follow the successful coupling of the two tetrapeptide fragments [8]. The removal of protecting groups must proceed with high selectivity to avoid undesired side reactions that could compromise the integrity of the octapeptide structure [8]. Sequential deprotection strategies often prove necessary when multiple protecting group types are employed within the synthetic scheme [8].
The 4+4 approach demonstrates particular utility for large-scale synthesis applications where the reduction in synthetic steps can translate to improved overall efficiency [8]. Comparative analysis with traditional solid-phase methodologies indicates that the solution-phase fragment coupling strategy can achieve comparable or superior yields while potentially reducing synthesis time [8].
Synthetic Step | Typical Yield | Reaction Time | Key Considerations |
---|---|---|---|
Fragment A Synthesis | 70-85% | 4-6 hours | Protecting group selection |
Fragment B Synthesis | 70-85% | 4-6 hours | Side chain protection |
Fragment Coupling | 60-80% | 2-4 hours | Racemization prevention |
Deprotection | 80-95% | 1-3 hours | Selective conditions |
Quality control measures throughout the 4+4 synthesis process ensure the integrity of intermediate and final products [8]. Analytical methods including high-performance liquid chromatography and mass spectrometry provide essential monitoring capabilities for each synthetic step [8]. The implementation of robust analytical protocols enables real-time assessment of reaction progress and facilitates optimization of reaction conditions [8].
Disulfide bond formation represents the critical cyclization step that imparts the characteristic three-dimensional structure essential for lanreotide acetate biological activity [14] [15]. The intramolecular disulfide bridge between the two cysteine residues at positions 2 and 7 creates the cyclic conformation that distinguishes lanreotide from linear peptide analogs [14]. This cyclization process requires precise control of reaction conditions to achieve optimal yields while minimizing oxidative side reactions and disulfide scrambling [15].
Traditional oxidative cyclization methods employ air oxidation or chemical oxidizing agents to facilitate disulfide bond formation [20]. Air oxidation typically occurs in dilute aqueous solutions at slightly alkaline pH values ranging from 7.5 to 8.5 [20]. The reaction proceeds through the formation of disulfide bonds between free cysteine sulfhydryl groups, with reaction times varying from several hours to days depending on peptide concentration and solution conditions [20]. Chemical oxidizing agents including iodine, dimethyl sulfoxide, and hydrogen peroxide can accelerate the cyclization process but require careful control to prevent overoxidation [20].
Recent advances in disulfide bond formation have introduced novel methodologies that offer improved efficiency and selectivity [20]. The disulfiram-based approach combined with ultraviolet light irradiation enables rapid and selective disulfide formation [20]. This methodology demonstrates the capability for one-pot formation of multiple disulfide bonds within 13 minutes, representing a significant advancement over traditional oxidative methods [20]. The protocol involves disulfiram-mediated formation of the first disulfide bond in less than 10 seconds, followed by ultraviolet light exposure for approximately 8 minutes to form additional disulfide bonds [20].
On-resin cyclization techniques provide alternative approaches that can streamline the synthetic process [3]. These methods enable disulfide bond formation while the peptide remains attached to the solid support, potentially offering advantages in terms of reaction control and product isolation [3]. On-resin rapid disulfide closure methods demonstrate conversion yields exceeding 90% for lanreotide and related peptide analogs [3]. The implementation of on-resin cyclization protocols can reduce the number of purification steps required and minimize peptide losses associated with multiple handling procedures [3].
Cyclization Method | Reaction Time | Conversion Yield | Key Advantages |
---|---|---|---|
Air Oxidation | 12-48 hours | 60-80% | Simple conditions |
Chemical Oxidation | 2-6 hours | 70-90% | Controlled reaction |
Disulfiram/UV Method | 13 minutes | 85-95% | Rapid formation |
On-resin Cyclization | 30-60 minutes | >90% | Streamlined process |
The conformation of the disulfide bridge significantly influences the biological activity and stability of lanreotide acetate [14]. The disulfide bond adopts a gauche-gauche-gauche conformation that contributes to the stabilization of the beta-hairpin structure characteristic of biologically active lanreotide [14]. Conformational analysis using nuclear magnetic resonance spectroscopy and computational modeling provides insights into the relationship between disulfide bridge geometry and peptide bioactivity [14].
Environmental factors including pH, temperature, and ionic strength affect the efficiency and selectivity of disulfide bond formation [14]. Optimal cyclization conditions typically involve pH values between 6.0 and 8.5, temperatures ranging from 4 to 25 degrees Celsius, and controlled ionic strength to minimize aggregation and precipitation [14]. The presence of reducing agents such as glutathione can facilitate disulfide reshuffling and improve the formation of the correct intramolecular disulfide bond [14].
High-performance liquid chromatography purification of lanreotide acetate presents unique challenges related to the peptide's physicochemical properties and the ubiquitous use of trifluoroacetic acid in peptide synthesis and purification protocols [21] [37]. Trifluoroacetic acid serves multiple functions including pH control, ion pairing enhancement, and suppression of ionic interactions between peptides and silanol groups on silica-based stationary phases [38] [40]. However, the presence of trifluoroacetic acid introduces specific complications that require specialized method development approaches [21] [37].
The optimization of trifluoroacetic acid concentration represents a fundamental aspect of method development for peptide purification [37]. Traditional concentration ranges of 0.05-0.1% trifluoroacetic acid prove insufficient for optimal resolution of peptide mixtures containing multiple positively charged groups [37]. Research demonstrates that concentrations of 0.2-0.25% trifluoroacetic acid achieve superior resolution for peptides with multiple positive charges, particularly when combined with elevated column temperatures [37]. The enhanced ion-pairing effect at higher trifluoroacetic acid concentrations improves peak symmetry and separation efficiency for complex peptide mixtures [37].
Temperature effects on chromatographic performance require careful consideration during method development [37] [22]. Elevated temperatures ranging from 60 to 70 degrees Celsius complement higher trifluoroacetic acid concentrations to maximize peptide resolution [37]. However, temperature-sensitive compounds may require reduced temperatures to prevent degradation, necessitating alternative optimization strategies [22]. Low-temperature purification at 5-10 degrees Celsius can minimize degradation of sensitive peptides but results in broader peaks and reduced chromatographic efficiency [22].
Column selection significantly influences purification outcomes for lanreotide acetate [39] [42]. Octadecyl carbon-18 columns represent the standard choice for peptide purifications, providing optimal hydrophobic interactions for most peptide sequences [39]. However, longer peptides or highly hydrophobic sequences may benefit from shorter alkyl chain columns such as butyl carbon-4 or octyl carbon-8 phases [42]. Wide-pore columns with 300 Angstrom pore diameters accommodate larger peptide molecules and reduce diffusion limitations that can compromise peak shape [42].
Purification Parameter | Standard Condition | Optimized Condition | Improvement |
---|---|---|---|
TFA Concentration | 0.05-0.1% | 0.2-0.25% | Enhanced resolution |
Column Temperature | 25°C | 60-70°C | Improved efficiency |
Gradient Profile | 0-70% ACN/30 min | Optimized profile | Better separation |
Flow Rate | 1 mL/min | Method-specific | Reduced analysis time |
Gradient optimization requires systematic evaluation of organic modifier concentration profiles [41] [42]. Standard gradients ranging from 0-70% acetonitrile over 30 minutes provide baseline separation for many peptide purifications [41]. However, complex mixtures containing closely eluting impurities may require shallower gradients such as 0-30% or 10-40% acetonitrile to achieve adequate resolution [41]. The selection of organic modifier concentration ranges depends on the hydrophobicity characteristics of the target peptide and associated impurities [41].
Sample preparation protocols significantly impact purification success [41] [23]. Lanreotide acetate samples should be dissolved in minimal volumes of 0.1% aqueous trifluoroacetic acid to ensure compatibility with the chromatographic system [41]. Peptides with limited aqueous solubility may require dissolution in 6 molar guanidine hydrochloride containing 0.1% trifluoroacetic acid [41]. The guanidine salts elute in the void volume while the peptide elutes later, enabling effective sample introduction without chromatographic interference [41].
Detection and fraction collection strategies must account for the specific properties of lanreotide acetate [41] [44]. Ultraviolet detection at 220 nanometers provides sensitive monitoring for peptide elution [41]. The collection of fractions requires careful timing to capture the complete peptide peak while minimizing contamination from neighboring impurities [41]. Fraction testing and purity assessment guide the selection of fractions suitable for combining and lyophilization [41].